molecular formula C13H10O B032115 2-Phenylbenzaldehyde CAS No. 1203-68-5

2-Phenylbenzaldehyde

Cat. No. B032115
CAS RN: 1203-68-5
M. Wt: 182.22 g/mol
InChI Key: LCRCBXLHWTVPEQ-UHFFFAOYSA-N
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Description

2-Phenylbenzaldehyde is a significant organic compound extensively studied for its diverse applications in the field of organic synthesis and medicinal chemistry. It serves as a precursor for various chemical reactions and analyses due to its unique chemical structure and properties.

Synthesis Analysis

The synthesis of derivatives similar to 2-Phenylbenzaldehyde, such as thiobenzaldehydes and nitrobenzaldehydes, involves innovative routes that ensure stability and reactivity for further chemical transformations. For instance, thiobenzaldehydes were synthesized and isolated as stable crystalline compounds by desulfurization of corresponding overcrowded cyclic polysulfides with phosphine reagents, showcasing the adaptability of benzaldehyde derivatives to generate structurally diverse compounds (Takeda, Tokitoh, & Okazaki, 1997).

Molecular Structure Analysis

The molecular structure of benzaldehyde derivatives, including 2-Phenylbenzaldehyde, is crucial for their reactivity and properties. Studies on nitrobenzaldehydes revealed non-coplanar conformers, where the nitro group is twisted with respect to the phenyl ring, influencing their reactivity and application in synthesis routes (Sainz-Díaz, 2002).

Chemical Reactions and Properties

2-Phenylbenzaldehyde and its derivatives undergo various chemical reactions, demonstrating their versatility. For example, 2-hydroxybenzaldehydes efficiently react with internal and terminal alkynes, accompanied by cleavage of the aldehyde C-H bond, to give corresponding 2-alkenoylphenols. This showcases the compound's ability to participate in complex chemical transformations, leading to a wide range of products (Kokubo, Matsumasa, Nishinaka, Miura, & Nomura, 1999).

Scientific Research Applications

Antibacterial Activity

2-Phenylbenzaldehyde derivatives demonstrate potential antibacterial activity. For instance, 2-Hydroxy-5-phenylbenzaldehyde, when iodinated to yield 2-Hydroxy-3-iodo-5-phenylbenzaldehyde and then converted into Schiff bases and 2-azetidinones derivatives, showed significant activity against various bacteria such as Xanthomonas citri, Escherichia coli, Erwinia carotovora, and Bacillus subtilis (Junne et al., 2012).

Synthetic Applications in Chemistry

2-Phenylbenzaldehyde plays a crucial role in the synthesis of numerous compounds with biological, medicinal, and material applications. For instance, 2-bromobenzaldehyde, a related compound, is extensively used under palladium-catalyzed conditions for constructing various compounds (Ghosh & Ray, 2017).

Catalysis and Reaction Mechanisms

The compound is involved in various catalytic processes and reaction mechanisms. One study explored the catalytic conversion of 2-Hydroxybenzaldehyde over a palladium catalyst surface, revealing detailed reaction mechanisms and kinetics (Verma & Kishore, 2017).

Spectroelectrochemical Investigations

2-Phenylbenzaldehyde and its derivatives are subjects of spectroelectrochemical studies. For instance, investigations into the reduction of p-cyano- and p-phenylbenzaldehyde have provided insights into their electrochemical properties and reaction intermediates (Armstrong, Quinn, & Vanderborgh, 1977).

High-Throughput Screening in Organic Synthesis

In organozinc addition reactions to aldehydes, 2-Phenylbenzaldehyde derivatives have been used to study the effects of additives, demonstrating an improvement in enantioselectivity and enabling access to chiral diarylmethanols (Rudolph et al., 2005).

Molecular Simulations and Computational Studies

Molecular simulations using density functional theory have been applied to compounds like 2-Hydroxybenzaldehyde to understand their behavior in catalytic processes (Verma & Kishore, 2017).

Synthesis of Benzimidazoles and Other Compounds

2-Phenylbenzaldehyde is used in the synthesis of benzimidazoles and other compounds. For example, the synthesis of 2-phenylbenzimidazole from 1,2-phenylenediamine and benzoic acid has been explored under optimized conditions, yielding high purity products (Dudd et al., 2003).

Safety And Hazards

2-Phenylbenzaldehyde is classified as an irritant. It is irritating to eyes, respiratory system, and skin . In case of contact with eyes, it is advised to rinse immediately with plenty of water and seek medical advice . Suitable protective clothing should be worn when handling this compound .

properties

IUPAC Name

2-phenylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10O/c14-10-12-8-4-5-9-13(12)11-6-2-1-3-7-11/h1-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCRCBXLHWTVPEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC=C2C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80923309
Record name [1,1'-Biphenyl]-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80923309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Phenylbenzaldehyde

CAS RN

1203-68-5, 55171-99-8
Record name [1,1′-Biphenyl]-2-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1203-68-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (1,1'-Biphenyl)-2-carboxaldehyde
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001203685
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (1,1'-Biphenyl)carboxaldehyde
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055171998
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name [1,1'-Biphenyl]-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80923309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Biphenylcarboxaldehyde
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Synthesis routes and methods

Procedure details

2-Bromobenzaldehyde (315 μL, 2.70 mmol), phenylboronic acid (395 mg, 3.24 mmol), Pd(PPh3)4 (31 mg, 0.027 mmol) and Na2CO3 (430 mg, 4.05 mmol) were dissolved in N,N-dimethylformamide (20 mL) in a reaction vessel and refluxed at 160° C. for 6 hours. After the reaction was completed, the reaction mixture was diluted with EtOAc and saturated NaHCO3 solution was added. The organic layer obtained by extracting the aqueous layer with EtOAc was dried with anhydrous MgSO4 and then filtered. The filtrate was concentrated under reduced pressure and the concentrate was purified by column chromatography (hexane:diethyl ether=8:1) to obtain 369 mg of the target compound (2.03 mmol, 75.0%).
Quantity
315 μL
Type
reactant
Reaction Step One
Quantity
395 mg
Type
reactant
Reaction Step One
Quantity
430 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
31 mg
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
75%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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